
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, aziridines, and pyrimidines, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid involves several steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.
Introduction of the aziridine group: The aziridine group can be introduced via a cyclization reaction involving an appropriate precursor, such as an epoxide or a halohydrin.
Attachment of the pivalamido group: The pivalamido group can be introduced through an amide coupling reaction using pivaloyl chloride and an appropriate amine.
Formation of the benzamido group: The benzamido group can be synthesized through an amide coupling reaction between a benzoyl chloride derivative and an appropriate amine.
Attachment of the pentanedioic acid moiety: The pentanedioic acid moiety can be introduced through an esterification reaction involving a diacid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine and benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial and anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)butanedioic acid: Similar structure but with a butanedioic acid moiety instead of a pentanedioic acid moiety.
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)hexanedioic acid: Similar structure but with a hexanedioic acid moiety instead of a pentanedioic acid moiety.
Uniqueness
The uniqueness of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid lies in its specific combination of functional groups, which confer unique chemical properties and reactivity
Propiedades
Fórmula molecular |
C26H34N6O7 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
2-[[4-[[1-[2-(2,2-dimethylpropanoylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]aziridin-2-yl]methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H34N6O7/c1-14-20(22(36)29-25(27-14)30-24(39)26(2,3)4)32-13-17(32)12-31(5)16-8-6-15(7-9-16)21(35)28-18(23(37)38)10-11-19(33)34/h6-9,17-18H,10-13H2,1-5H3,(H,28,35)(H,33,34)(H,37,38)(H2,27,29,30,36,39) |
Clave InChI |
SGXMUFYOFKBOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)NC(=O)C(C)(C)C)N2CC2CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


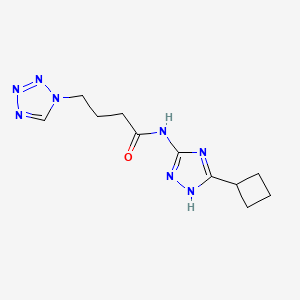
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)
![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)
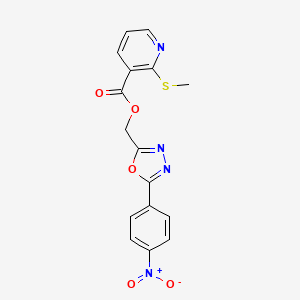

![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359780.png)

![ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B13359799.png)
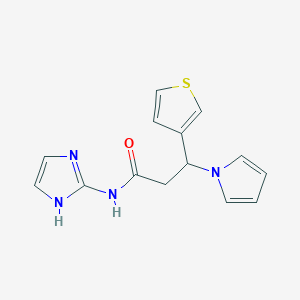
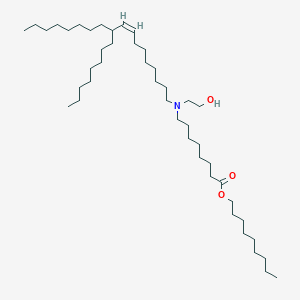
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
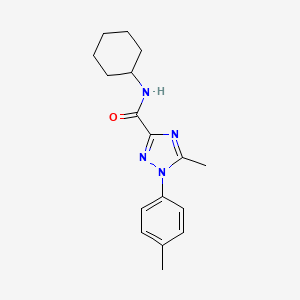
![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
